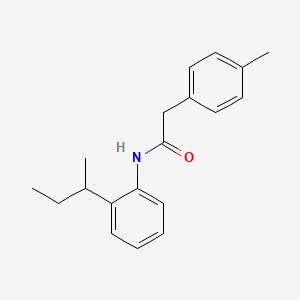
N-(2-sec-butylphenyl)-2-(4-methylphenyl)acetamide
Descripción general
Descripción
N-(2-sec-butylphenyl)-2-(4-methylphenyl)acetamide, commonly known as BU-224, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BU-224 is a selective agonist for the kappa opioid receptor (KOR), which is a G protein-coupled receptor that plays a crucial role in modulating pain perception, stress, and addiction.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation processes are crucial in the synthesis of various pharmaceuticals, including antimalarial drugs. A study by Magadum and Yadav (2018) demonstrates the use of immobilized lipase for the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the process optimization, mechanism, and kinetics involved. This method offers a greener alternative for acetylation, which is a key step in the synthesis of several drug intermediates, including those structurally related to N-(2-sec-butylphenyl)-2-(4-methylphenyl)acetamide (Magadum & Yadav, 2018).
Metabolic Pathways of Herbicides
Research into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes has provided insights into the metabolic pathways that may overlap with the metabolism of compounds like N-(2-sec-butylphenyl)-2-(4-methylphenyl)acetamide. Coleman et al. (2000) explored the carcinogenic potential and metabolic activation pathway of these herbicides, revealing the critical role of cytochrome P450 isoforms in their metabolism. Such studies are instrumental in understanding the bioactivation and detoxification processes of similar compounds (Coleman et al., 2000).
Solvatochromism in Molecular Chemistry
The study of solvatochromism, which is the change in color of a compound due to solvent polarity, provides insight into the interactions between solvents and solutes. Krivoruchka et al. (2004) investigated the effect of bifurcate hydrogen bond on the IR spectrum and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide in solution, offering a deeper understanding of the solvent effects on molecular properties and stability. This research has implications for designing and understanding the behavior of compounds like N-(2-sec-butylphenyl)-2-(4-methylphenyl)acetamide in various solvents (Krivoruchka et al., 2004).
Anticancer Drug Synthesis
The synthesis and structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by Sharma et al. (2018) exemplifies the potential anticancer applications of acetamide derivatives. Their study not only presents a method for synthesizing a compound with promising anticancer activity but also includes molecular docking analysis targeting the VEGFr receptor. This research underscores the therapeutic potential of acetamide derivatives in cancer treatment and the importance of structure-activity relationships (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-4-15(3)17-7-5-6-8-18(17)20-19(21)13-16-11-9-14(2)10-12-16/h5-12,15H,4,13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZZDVVPNJCWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4058536.png)
![N-1-adamantyl-2-{[5-benzyl-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4058537.png)
![3-(2-furylmethyl)-2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-4(3H)-quinazolinone](/img/structure/B4058539.png)
![N-(4-methoxyphenyl)-2,4-dimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4058558.png)
![2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4058565.png)
![methyl 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4058570.png)
![8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4058575.png)

![4-(4-chlorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B4058592.png)
![2-[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B4058595.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B4058606.png)
methanone](/img/structure/B4058616.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4058625.png)
